molecular formula C12H19NO2S B5468829 N-(2-butylphenyl)ethanesulfonamide

N-(2-butylphenyl)ethanesulfonamide

Cat. No.: B5468829
M. Wt: 241.35 g/mol
InChI Key: MBGGROWVTAFFHT-UHFFFAOYSA-N
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Description

N-(2-butylphenyl)ethanesulfonamide is a high-purity organic compound of significant interest in medicinal chemistry and pharmacological research. This ethanesulfonamide derivative serves as a valuable chemical reference standard and a key intermediate in the synthesis of more complex molecules for biological screening. Its structure, featuring a sulfonamide group linked to a 2-butylphenyl moiety, is commonly investigated for its potential interactions with various enzymatic targets. Researchers utilize this compound in the development and validation of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to quantify substance levels in experimental samples. The sulfonamide functional group is known to be a common pharmacophore in many therapeutic agents, making this compound a useful building block in the exploration of new bioactive substances . Strict handling procedures should be followed. This compound is intended for research purposes only in a laboratory setting and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(2-butylphenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-3-5-8-11-9-6-7-10-12(11)13-16(14,15)4-2/h6-7,9-10,13H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGGROWVTAFFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1NS(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of the Ethanesulfonamide Chemical Class in Scientific Inquiry

The ethanesulfonamide (B75362) moiety, characterized by an ethyl group attached to a sulfonamide core (-SO2NH-), is a recognized structural unit in chemical and pharmaceutical research. scbt.comcymitquimica.com Ethanesulfonamides are a subset of the broader sulfonamide class of organic compounds. cymitquimica.comnih.gov These compounds serve as valuable intermediates in the synthesis of more complex molecules and are used in proteomics research. scbt.comcymitquimica.com

Research has demonstrated that derivatives of ethanesulfonamide are of interest for their biological activities. For instance, certain ethanesulfonamide derivatives have been investigated as potent and orally active endothelin-A receptor antagonists, which have potential applications in managing cardiovascular conditions. nih.gov The core structure's relative simplicity and its capacity for modification make it a versatile building block in the design of new chemical entities. cymitquimica.comajchem-b.com

Significance of N Substituted Sulfonamide Derivatives in Chemical Science

The substitution on the nitrogen atom of the sulfonamide group (N-substitution) is a cornerstone of modern medicinal chemistry and drug development. nih.govopenaccesspub.org This modification allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to form hydrogen bonds. ontosight.aiacs.org These properties are critical as they influence how a compound interacts with biological targets. acs.org

N-substituted sulfonamides exhibit a vast spectrum of biological activities. ajchem-b.com Different substitutions on the nitrogen can lead to compounds with applications as anticancer, antidiabetic, and antimicrobial agents. nih.govnih.govrsc.org For example, studies have shown that novel N-substituted sulfonamide derivatives can act as potent inhibitors of enzymes like α-glucosidase or activators of proteins like tumor pyruvate (B1213749) kinase M2, highlighting their therapeutic potential. rsc.orgrsc.org The strategic design of these substitutions is a key focus for researchers aiming to develop targeted therapies. nih.govaacrjournals.org

Rationale for Focused Academic Investigation of N 2 Butylphenyl Ethanesulfonamide

While specific research focusing solely on N-(2-butylphenyl)ethanesulfonamide is not prominent in publicly accessible literature, a clear rationale for its academic investigation can be constructed based on its structure. The compound combines the ethanesulfonamide (B75362) backbone with an N-substituted 2-butylphenyl group.

The "2-butylphenyl" substituent introduces several features of interest for a chemical scientist:

Steric Hindrance: The butyl group at the ortho-position of the phenyl ring creates significant steric bulk around the sulfonamide nitrogen. Studying this compound could provide valuable insights into how steric hindrance affects the compound's reactivity, conformational preferences, and its ability to bind to biological targets.

Lipophilicity: The butyl group increases the molecule's lipophilicity (its ability to dissolve in fats and lipids). This property is crucial for predicting how a potential drug might be absorbed, distributed, and metabolized in a biological system.

Aromatic Interactions: The phenyl ring allows for potential pi-stacking and other non-covalent interactions, which are often key to a molecule's binding affinity with proteins and other macromolecules.

Therefore, this compound serves as an interesting candidate for synthetic, structural, and computational studies to explore the interplay of these molecular features.

Historical Context and Evolution of Sulfonamide Research Methodologies

The history of sulfonamides marks a pivotal moment in medicine. The journey began in the 1930s with the discovery of Prontosil, the first synthetic antimicrobial agent, by Gerhard Domagk. youtube.comresearchgate.net It was soon discovered that Prontosil was a prodrug, being metabolized in the body to its active form, sulfanilamide. openaccesspub.org This breakthrough ushered in the era of antibacterial chemotherapy and led to the development of numerous sulfonamide derivatives to treat bacterial infections, playing a critical role during World War II. openaccesspub.orgyoutube.com

Early research methodologies relied on traditional organic synthesis and in vivo screening in animal models. youtube.com Over the decades, the tools available to researchers have evolved dramatically. Modern sulfonamide research employs a vast array of advanced techniques:

Catalytic Synthesis: The development of palladium-catalyzed cross-coupling reactions and Rh(II)-catalyzed oxidative couplings has provided more efficient and selective methods for synthesizing complex sulfonamides. researchgate.net

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.net

Computational Chemistry: Molecular docking and in silico screening allow researchers to predict the binding affinities of newly designed sulfonamides with their target proteins before undertaking laborious synthesis, streamlining the drug discovery process. nih.govrsc.org

High-Throughput Screening: Automated systems can test vast libraries of sulfonamide derivatives for biological activity against various targets, accelerating the identification of lead compounds. okstate.edu

Scope and Objectives of Advanced Research on N 2 Butylphenyl Ethanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

1D NMR (¹H, ¹³C) for Backbone and Substituent Assignment

One-dimensional (1D) NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, serves as the foundation for structural elucidation.

¹H NMR Spectroscopy: This technique identifies the number of different types of protons in a molecule, their relative numbers, and their neighboring protons. For this compound, the ¹H NMR spectrum would display distinct signals for the aromatic protons of the phenyl ring, the protons of the butyl group, and the protons of the ethyl group of the ethanesulfonamide moiety. The chemical shifts (δ) are influenced by the electronic environment; for instance, aromatic protons are typically found downfield (higher ppm values) compared to the aliphatic protons of the butyl and ethyl chains. docbrown.info Splitting patterns (e.g., triplets, quartets, multiplets) arise from spin-spin coupling between adjacent non-equivalent protons and provide direct evidence of connectivity. The integration of the peak areas would correspond to the number of protons in each environment (e.g., 3H for a methyl group, 2H for a methylene (B1212753) group).

¹³C NMR Spectroscopy: This method detects the carbon backbone of the molecule, with each unique carbon atom giving a distinct signal. libretexts.org Similar to ¹H NMR, the chemical shifts in ¹³C NMR are indicative of the carbon's chemical environment. wisc.edu For this compound, the aromatic carbons would resonate in the typical downfield region (110-150 ppm), while the aliphatic carbons of the butyl and ethyl groups would appear upfield. libretexts.orgnih.gov The presence of the electronegative nitrogen and sulfur atoms would cause a downfield shift for the adjacent carbon atoms. researchgate.net

Expected 1D NMR Data for this compound (Note: This table is predictive, based on typical chemical shift values for similar functional groups. Actual experimental values may vary.)

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected Multiplicity Expected ¹³C NMR Chemical Shift (ppm)
Aromatic C-H7.0 - 7.5Multiplet125 - 140
Aromatic C-N--135 - 145
Aromatic C-C₄H₉--130 - 140
SO₂-NH7.5 - 8.5Singlet (broad)-
SO₂-CH₂3.0 - 3.5Quartet45 - 55
SO₂-CH₂-CH₃1.2 - 1.5Triplet10 - 15
Ar-CH₂2.5 - 2.8Triplet30 - 35
Ar-CH₂-CH₂1.4 - 1.7Multiplet30 - 35
Ar-(CH₂)₂-CH₂1.3 - 1.5Multiplet20 - 25
Ar-(CH₂)₃-CH₃0.8 - 1.0Triplet10 - 15

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two or three bonds. spectrabase.com For this compound, COSY would show cross-peaks connecting adjacent protons within the butyl chain (e.g., between the CH₂ groups) and within the ethyl group of the sulfonamide. It would also help in assigning the positions of substituents on the aromatic ring by showing correlations between neighboring aromatic protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). wisc.edu It is invaluable for definitively assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For every C-H bond in this compound, a cross-peak would be observed in the HSQC spectrum. nih.gov

Quantitative NMR (qNMR) for Purity and Ligand Density Determination in Research Samples

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance. chemicalbook.com Unlike other analytical techniques, qNMR can provide a direct measurement without the need for a calibration curve of the identical substance, as the signal integral is directly proportional to the number of nuclei. researchgate.net To determine the purity of a research sample of this compound, a known amount of the sample would be mixed with a known amount of a certified internal standard. researchgate.net By comparing the integrals of specific, well-resolved peaks of the analyte with those of the standard, the absolute purity of the sample can be calculated with high precision. chemicalbook.com This method is particularly valuable in research and development for characterizing new compounds and reference materials. researchgate.net

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational state.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying them. In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the N-H bond, the S=O bonds of the sulfonyl group, aromatic C-H and C=C bonds, and aliphatic C-H bonds.

Expected FT-IR Absorption Bands for this compound (Note: This table is predictive, based on characteristic group frequencies.)

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch (CH₃, CH₂)2850 - 2960Strong
Asymmetric SO₂ Stretch1320 - 1360Strong
Symmetric SO₂ Stretch1140 - 1180Strong
Aromatic C=C Bending1450 - 1600Medium-Weak
C-N Stretch1180 - 1360Medium
S-N Stretch900 - 950Medium

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of a molecule. nih.gov Therefore, non-polar bonds often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the S=O symmetric stretch and the vibrations of the aromatic ring. nih.gov Furthermore, because water is a weak Raman scatterer, this technique is well-suited for studying samples in aqueous media. nih.gov In solid-state analysis, Raman spectroscopy is sensitive to crystallographic differences and can be used to study polymorphism, which is the ability of a compound to exist in more than one crystal form. spectroscopyonline.com

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of mass-to-charge ratios, it provides a wealth of information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, which in turn allows for the confident assignment of its elemental formula. researchgate.net For this compound (C₁₂H₁₉NO₂S), HRMS can distinguish its exact mass from other compounds with the same nominal mass. Using a soft ionization technique like electrospray ionization (ESI), the molecule is typically observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺. mdpi.com

The theoretical exact masses for the primary adducts of this compound are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). These precise values are then compared against experimental data, with a low mass error (typically < 5 ppm) confirming the elemental composition.

Table 1: Theoretical HRMS Data for this compound Adducts

Ion SpeciesFormulaTheoretical m/z
[M+H]⁺C₁₂H₂₀NO₂S⁺242.1209
[M+Na]⁺C₁₂H₁₉NNaO₂S⁺264.1028
[M+K]⁺C₁₂H₁₉KNO₂S⁺280.0768

Tandem Mass Spectrometry (MS-MS) for Structural Confirmation

Tandem Mass Spectrometry (MS-MS) provides definitive structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. acdlabs.com The fragmentation pattern is characteristic of the molecule's structure, revealing the connectivity of its atoms. libretexts.org

For this compound, the most probable fragmentation pathways involve the cleavage of the sulfonamide and alkyl bonds. Key fragmentation mechanisms include:

Cleavage of the S-N bond: This is a characteristic fragmentation for sulfonamides, leading to the formation of ions corresponding to the ethanesulfonyl and the 2-butylaniline (B1265583) moieties.

Loss of the ethyl group: Cleavage of the C-S bond can result in the loss of an ethyl radical.

Fragmentation of the butyl chain: The n-butyl group can undergo fragmentation, typically through the loss of alkyl radicals. libretexts.org

Benzylic cleavage: Cleavage of the C-C bond adjacent to the aromatic ring is a common pathway for alkylbenzenes.

The analysis of these fragments allows for the unambiguous confirmation of the compound's proposed structure.

Table 2: Predicted MS-MS Fragmentation of this compound ([M+H]⁺ Precursor Ion at m/z 242.12)

Proposed Fragment IonFormulaTheoretical m/zDescription
[C₈H₉]⁺C₈H₉⁺105.07Benzylic cleavage and rearrangement
[C₁₀H₁₄N]⁺C₁₀H₁₄N⁺148.11Loss of SO₂H
[C₆H₄(C₄H₉)NH₂]⁺C₁₀H₁₆N⁺150.132-Butylaniline cation
[M-C₂H₅]⁺C₁₀H₁₄NO₂S⁺212.07Loss of ethyl radical
[M-C₄H₉]⁺C₈H₁₀NO₂S⁺184.04Loss of butyl radical

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. currenta.de

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Packing

Single Crystal X-ray Diffraction (SCXRD) provides the most precise information about molecular structure, including bond lengths, bond angles, and torsional angles. researchgate.net For a successful analysis, a suitable single crystal of this compound must be grown. currenta.de The resulting data would reveal the precise conformation of the molecule in the solid state, such as the orientation of the butyl group relative to the phenyl ring and the geometry of the sulfonamide linkage. Furthermore, SCXRD elucidates the crystal packing, showing how individual molecules interact through forces like hydrogen bonding (e.g., between the N-H of the sulfonamide and an oxygen atom of a neighboring molecule) and van der Waals interactions. acs.orgresearchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)16.1
β (°)95.5
Volume (ų)1375
Z4

Note: This data is representative for a molecule of this type and is for illustrative purposes.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze polycrystalline materials. It generates a unique diffraction pattern, or "fingerprint," for a specific crystalline phase. currenta.de This method is crucial for identifying the compound, assessing its purity, and detecting the presence of different crystalline forms, known as polymorphs. youtube.com Polymorphism is critical in pharmaceuticals as different forms can have varying physical properties. The PXRD pattern of this compound would consist of a series of peaks at specific diffraction angles (2θ), with characteristic intensities.

Table 4: Representative Powder X-ray Diffraction Peak List for this compound

Position (°2θ)Intensity (%)
8.545
12.8100
17.180
20.465
21.390
25.750

Note: This data is a representative example of a PXRD pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. pharmahealthsciences.net The absorption of light promotes electrons from a ground state to an excited state.

In this compound, the primary chromophore (light-absorbing group) is the substituted phenyl ring. The electronic transitions observed are typically π → π* transitions associated with the aromatic system. The presence of the alkyl and sulfonamide substituents on the phenyl ring can cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted benzene. Aromatic sulfonamides typically exhibit characteristic absorption bands in the UV region. nih.govnih.gov The intensity of these absorptions is related to the probability of the transition.

Table 5: Expected UV-Vis Absorption Data for this compound in Ethanol

Transition TypeExpected λ_max (nm)Description
π → π~220-240E2-band (fine structure may be absent)
π → π~260-280B-band (often with vibrational fine structure)

The solvent used can also influence the absorption spectrum. Polar solvents may cause shifts in the λ_max depending on the nature of the electronic transition.

Thermal Analysis Techniques for Understanding Material Behavior in Research Contexts

Thermal analysis techniques are crucial in characterizing the physicochemical properties of chemical compounds, providing insights into their thermal stability and phase behavior. For N-arylsulfonamides, these methods can elucidate decomposition pathways and polymorphic transitions, which are critical parameters in materials science and pharmaceutical development. While specific experimental data for this compound is not publicly available, the behavior of analogous sulfonamide structures can provide a foundational understanding.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov This technique is instrumental in determining the thermal stability and decomposition profile of a compound. For N-arylsulfonamides, TGA can reveal the temperatures at which significant degradation events occur, providing clues about the bond strengths within the molecule.

In a typical TGA experiment conducted under an inert nitrogen atmosphere, a sample is heated at a constant rate. mdpi.com The resulting thermogram plots percentage weight loss against temperature. The decomposition of N-arylsulfonamides generally proceeds via the cleavage of the C-S and S-N bonds. The thermal stability can be influenced by the nature of the substituents on both the aryl ring and the sulfonamide nitrogen. For instance, the presence of an alkyl group on the nitrogen, such as the butyl group in this compound, may influence the decomposition mechanism compared to unsubstituted N-phenylsulfonamides.

While no specific TGA data for this compound has been reported, studies on other nitrogen-rich heterocyclic compounds have shown that decomposition can occur in multiple stages, with initial loss of smaller molecules followed by the breakdown of the core structure at higher temperatures. mdpi.com For a hypothetical TGA of this compound, one might expect an initial stable region followed by one or more weight loss steps corresponding to the sequential fragmentation of the molecule. The onset temperature of decomposition would be a key indicator of its thermal stability.

Hypothetical TGA Data for an Analogous N-Arylalkanesulfonamide

Temperature Range (°C) Weight Loss (%) Probable Lost Fragment
250-350 ~30% Butyl group (C₄H₉)
350-500 ~45% Ethanesulfonyl group (C₂H₅SO₂)
>500 Remainder Phenylamine core fragmentation

This table is illustrative and based on general principles of thermal decomposition of similar organic molecules; it does not represent experimental data for this compound.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. upenn.edu DSC is widely used to study thermal transitions such as melting, crystallization, and glass transitions. researchgate.net For a crystalline solid like this compound, DSC can provide the melting point (Tₘ) and the enthalpy of fusion (ΔHfus).

The DSC thermogram of a pure, crystalline compound will typically show a sharp endothermic peak corresponding to its melting point. The presence of impurities or multiple crystalline forms (polymorphs) can lead to a broadened melting peak or the appearance of additional thermal events. nih.gov The study of benzenesulfonamide (B165840) has shown that binding to other molecules can cause a noticeable thermal shift, indicating changes in structural stability. nih.gov

For this compound, a DSC analysis would be expected to reveal its melting point and any solid-solid phase transitions that may occur before melting. The position and shape of the melting endotherm would be indicative of its purity.

Hypothetical DSC Data for an Analogous N-Arylalkanesulfonamide

Thermal Event Onset Temperature (°C) Peak Temperature (°C) Enthalpy (J/g)
Melting 110 115 120

This table is illustrative and does not represent experimental data for this compound.

Chromatographic Techniques for Separation and Advanced Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of compounds in a mixture. For research-grade chemicals like this compound, techniques such as HPLC and GC-MS are fundamental for purity assessment and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment in Research Batches

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. mdpi.com For non-volatile and thermally labile compounds, reversed-phase HPLC (RP-HPLC) is a common choice for purity determination. nih.gov

In a typical RP-HPLC method for an N-arylsulfonamide, a C18 or C8 column would be used as the stationary phase. nanobioletters.comwu.ac.th The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com Detection is often performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, which for an aromatic compound like this compound would be in the UV range. nanobioletters.comsielc.com

The purity of a research batch of this compound would be determined by integrating the area of the main peak and any impurity peaks in the chromatogram. A well-developed HPLC method should be able to separate the main compound from starting materials, by-products, and degradation products. ijrpc.com

Illustrative HPLC Method Parameters for Purity Assessment of an Analogous Aromatic Sulfonamide

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

This table represents a typical starting point for method development and does not reflect a validated method for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for Volatility Enhancement

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For compounds that are not sufficiently volatile or are thermally unstable, a derivatization step is often necessary to make them suitable for GC analysis. jfda-online.comresearchgate.net Sulfonamides, due to the polar N-H group, often require derivatization to improve their chromatographic behavior and volatility. nih.gov

Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.comgcms.cz For an N-alkyl-N-arylsulfonamide like this compound, which has a secondary sulfonamide nitrogen, derivatization might still be beneficial to block any active sites and prevent peak tailing. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach. sigmaaldrich.com Alkylation, for instance with diazomethane, has also been used for sulfonamides. nanobioletters.com

The mass spectrum obtained from GC-MS provides a molecular fingerprint of the compound, with the molecular ion peak confirming the molecular weight and the fragmentation pattern helping to elucidate the structure.

Potential Derivatization Reactions for GC-MS Analysis

Derivatization Reagent Functional Group Targeted Resulting Derivative
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) Sulfonamide N-H N-trimethylsilyl derivative
PFPA (Pentafluoropropionic anhydride) Sulfonamide N-H N-pentafluoropropionyl derivative

This table outlines possible derivatization strategies; specific reaction conditions would need to be optimized.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. pku.edu.cn These methods provide insights into electron distribution, molecular orbital energies, and other electronic parameters that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) has become a important tool for studying the electronic structure of organic molecules due to its balance of computational cost and accuracy. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with a basis set like 6-311G+(d,p), is commonly used for these calculations. researchgate.netnih.gov

For this compound, a DFT study would begin with geometry optimization to find the lowest energy conformation of the molecule. nih.gov From this optimized structure, a variety of quantum chemical descriptors can be calculated. These descriptors help in predicting the molecule's reactivity and stability.

Key parameters derived from DFT calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. nih.gov It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are potential sites for intermolecular interactions. researchgate.net

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.net

A hypothetical DFT analysis of this compound would likely show the sulfonamide group and the phenyl ring as key regions of electronic activity. The nitrogen and oxygen atoms of the sulfonamide group would be expected to be electron-rich, while the sulfur atom would be electron-deficient. The butyl group, being an electron-donating group, would influence the electron density of the phenyl ring.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Based on Analogous Compounds)

DescriptorHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Electronegativity (χ)3.85 eVMeasure of the power to attract electrons
Chemical Hardness (η)2.65 eVResistance to change in electron distribution
Chemical Softness (S)0.38 eV⁻¹Reciprocal of hardness, indicates reactivity

Note: These values are illustrative and based on typical ranges found for similar sulfonamide derivatives.

DFT calculations can also be used to predict various spectroscopic parameters, which can then be compared with experimental data for structure verification. nih.gov

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov The calculated chemical shifts are then correlated with experimental values to aid in the assignment of signals. nih.govnih.gov For this compound, this would help in assigning the protons and carbons of the butyl chain, the phenyl ring, and the ethyl group of the ethanesulfonamide moiety.

IR and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. nih.gov These calculated frequencies correspond to the vibrational modes observed in Infrared (IR) and Raman spectra. Comparing the theoretical spectrum with the experimental one can help in identifying characteristic functional groups. nih.gov For this compound, characteristic bands for the S=O and N-H stretching of the sulfonamide group would be of particular interest.

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Model Sulfonamide

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch34463315
C-H Aromatic Stretch3100-30003080-3020
C-H Aliphatic Stretch2980-29002960-2850
S=O Asymmetric Stretch13501330
S=O Symmetric Stretch11701150

Source: Adapted from data for analogous sulfonamide-Schiff base derivatives. nih.gov

Molecular Modeling and Simulation for Conformational and Interaction Analysis

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, such as proteins.

Molecular Dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecular system. peerj.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about the conformational changes, flexibility, and interactions of a molecule like this compound. nih.gov

In a typical MD simulation, the molecule would be placed in a simulated environment (e.g., a box of water molecules) and its trajectory would be calculated over a period of time (nanoseconds to microseconds). Analysis of the trajectory can provide insights into:

Conformational Stability: Whether the molecule maintains a stable conformation or undergoes significant changes over time. tandfonline.comnih.gov

Flexibility: The root-mean-square fluctuation (RMSF) of atoms can be calculated to identify the most flexible regions of the molecule.

Solvent Interactions: The interaction of the molecule with the surrounding solvent molecules can be analyzed to understand its solvation properties.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. researchgate.net this compound has several rotatable bonds, leading to a large number of possible conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations. umich.edu

This process typically involves:

Systematic or Stochastic Search: Generating a large number of possible conformations by rotating the rotatable bonds.

Energy Minimization: Calculating the potential energy of each conformation and using optimization algorithms to find the local energy minima. nih.gov

The relative energies of the different stable conformations can then be compared to determine the most likely shape of the molecule in a given environment. The conformation of aryl sulfonamides is known to be influenced by the torsion angles around the S-C bond. researchgate.net

If this compound is being investigated as a potential drug candidate, ligand-protein docking studies would be essential. rjb.ronih.gov Docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. qub.ac.uk

The process involves:

Preparation of the Ligand and Protein: Generating the 3D structures of this compound and the target protein.

Docking Simulation: Using a docking program to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring and Analysis: Evaluating the binding affinity of each pose using a scoring function and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. tandfonline.comacs.org

These studies can generate hypotheses about the mechanism of action of the compound and guide the design of more potent and selective analogs. nih.govaip.org For example, docking studies on various sulfonamide derivatives have been used to investigate their potential as inhibitors for targets like the SARS-CoV-2 main protease and protein tyrosine phosphatase 1B. nih.govaip.org

No Publicly Available Research on the Theoretical and Computational Investigation of this compound

A thorough review of scientific literature and databases has revealed no specific theoretical or computational studies on the chemical compound this compound corresponding to the requested topics of cheminformatics, QSAR/QSPR, and artificial intelligence applications.

While the fields of computational chemistry and artificial intelligence are rapidly advancing the pace of chemical research, it appears that this compound has not been a specific subject of published investigations in these areas. Methodologies such as Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling, machine learning for property prediction, and deep learning for spectroscopic analysis are widely used to analyze and predict the behavior of novel molecules. However, the application of these techniques is highly dependent on the availability of existing data for specific compounds or classes of compounds.

The requested article outline focuses on highly specialized areas of computational research, including:

Development of SAR/QSAR Models: This requires a dataset of structurally similar compounds with measured biological activity or properties to derive a predictive model.

Feature Selection and Descriptor Calculation: This is a step within a QSAR/QSPR study where the specific physicochemical and structural properties (descriptors) of a molecule like this compound are calculated and selected for model building.

Predictive Computational Chemistry for Compound Prioritization: This involves using computational models to rank or select compounds for further study based on predicted properties.

Machine Learning for Property Prediction: This applies algorithms to learn from existing chemical data to predict properties such as solubility, reactivity, or toxicity for new compounds.

Deep Learning for Spectroscopic Data Interpretation: This uses advanced neural networks to analyze raw spectroscopic data (like NMR or Mass Spectrometry) to elucidate molecular structures or predict properties.

Without published studies that have specifically applied these methods to this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of detailed research findings and data tables, as requested, is contingent upon the existence of this foundational research.

Therefore, the content required to populate the sections on Cheminformatics, QSAR/QSPR, and the Application of Artificial Intelligence for this compound is not available in the public domain.

Modifications of the Sulfonamide Moiety

The sulfonamide group (–SO₂NH–) is a key functional handle, and its nitrogen atom can participate in various reactions to afford N-substituted derivatives.

N-Alkylation and N-Acylation Reactions

The hydrogen atom on the sulfonamide nitrogen of this compound can be substituted through N-alkylation or N-acylation, leading to the formation of N,N-disubstituted sulfonamides. These reactions typically proceed by deprotonation of the sulfonamide with a suitable base to form a more nucleophilic sulfonamidate anion, which then reacts with an electrophilic alkylating or acylating agent. organic-chemistry.orgacs.org

N-Alkylation: A variety of alkylating agents, such as alkyl halides, can be used. dnu.dp.uarsc.org The choice of base and solvent is critical for achieving high yields. Common bases include potassium carbonate or sodium hydride. Manganese-catalyzed "borrowing hydrogen" methods, which use alcohols as alkylating agents, represent a greener alternative to traditional methods that use alkyl halides. acs.org

N-Acylation: N-acylation introduces a carbonyl group adjacent to the sulfonamide nitrogen. This can be achieved using acyl chlorides, anhydrides, or activated carboxylic acid derivatives like N-acylbenzotriazoles. acs.orgsemanticscholar.orgepa.govacs.org The use of N-acylbenzotriazoles is advantageous as they are efficient, neutral coupling reagents suitable for acyl groups where the corresponding acyl chlorides are unstable or difficult to prepare. semanticscholar.orgepa.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions This table presents potential reaction outcomes based on established chemical principles.

Starting MaterialReagentReaction TypePotential ProductCatalyst/Conditions
This compoundMethyl iodide (CH₃I)N-AlkylationN-methyl-N-(2-butylphenyl)ethanesulfonamideK₂CO₃, Acetone
This compoundBenzyl bromide (BnBr)N-AlkylationN-benzyl-N-(2-butylphenyl)ethanesulfonamideNaH, DMF
This compoundAcetyl chloride (CH₃COCl)N-AcylationN-acetyl-N-(2-butylphenyl)ethanesulfonamidePyridine (B92270), CH₂Cl₂
This compoundBenzoyl chloride (PhCOCl)N-AcylationN-benzoyl-N-(2-butylphenyl)ethanesulfonamideTriethylamine, THF
This compoundN-PropionylbenzotriazoleN-AcylationN-propionyl-N-(2-butylphenyl)ethanesulfonamideNaH, THF semanticscholar.org

Formation of Sulfonylureas and Related Compounds

Sulfonylureas are a significant class of compounds, and their synthesis from sulfonamides is a well-established transformation. researchgate.netdergipark.org.trresearchgate.net The most common method involves the reaction of the sulfonamide, this compound, with an isocyanate (R-N=C=O) in the presence of a base. dergipark.org.trnih.gov The sulfonamide nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the sulfonylurea linkage.

Alternative "phosgene-free" methods have been developed to avoid handling hazardous isocyanates. researchgate.net One such approach involves reacting the sulfonamide with diphenyl carbonate and a suitable amine in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This forms a carbamate (B1207046) intermediate which then reacts with an amine to yield the desired sulfonylurea. nih.gov These methods provide safer and more stable routes to complex sulfonylurea derivatives. nih.govnih.gov

Table 2: Potential Synthesis of Sulfonylurea Analogues This table illustrates the formation of sulfonylureas from this compound and various isocyanates, based on general synthetic protocols.

Starting MaterialIsocyanate ReagentPotential ProductBase/Conditions
This compoundPhenyl isocyanate1-(2-butylphenyl)-1-(ethylsulfonyl)-3-phenylureaK₂CO₃, DMF dergipark.org.tr
This compound4-Chlorophenyl isocyanate1-(2-butylphenyl)-3-(4-chlorophenyl)-1-(ethylsulfonyl)ureaK₂CO₃, DMF dergipark.org.tr
This compoundCyclohexyl isocyanate1-(2-butylphenyl)-1-(ethylsulfonyl)-3-cyclohexylureaDBU, Acetonitrile
This compoundtert-Butyl isocyanate1-(tert-butyl)-3-(2-butylphenyl)-3-(ethylsulfonyl)ureaNaH, THF

Functionalization of the Phenyl and Butyl Moieties

The aromatic ring and its alkyl substituent provide further opportunities for derivatization, allowing for the introduction of new functional groups and the extension of the molecular scaffold.

Regioselective Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying the phenyl ring of this compound. The regiochemical outcome of EAS is dictated by the directing effects of the existing substituents: the 2-butyl group and the N-ethanesulfonylamino group. wikipedia.orgyoutube.com

2-Butyl group: As an alkyl group, it is an activating, ortho-, para-director due to positive inductive effects and hyperconjugation. libretexts.orgopenstax.org

N-ethanesulfonylamino group: This sulfonamide group is a deactivating, meta-director due to its strong electron-withdrawing inductive effect (-I). wikipedia.orgorganicchemistrytutor.com

The combined influence of these two groups directs incoming electrophiles primarily to the positions that are ortho and para to the activating butyl group and meta to the deactivating sulfonamide group. Therefore, substitution is expected to occur preferentially at the C4 and C6 positions of the phenyl ring. Nitration, for example, using tert-butyl nitrite (B80452) or other mild nitrating agents, would be expected to yield a mixture of 4-nitro and 6-nitro isomers. acs.orgresearchgate.netresearchgate.netnih.govlibretexts.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution This table predicts the major monosubstitution products based on the directing effects of the substituents.

ReactionElectrophile SourcePredicted Major Product(s)
NitrationHNO₃/H₂SO₄N-(2-butyl-4-nitrophenyl)ethanesulfonamide and N-(2-butyl-6-nitrophenyl)ethanesulfonamide
BrominationBr₂/FeBr₃N-(4-bromo-2-butylphenyl)ethanesulfonamide and N-(6-bromo-2-butylphenyl)ethanesulfonamide
Friedel-Crafts AcylationCH₃COCl/AlCl₃N-(4-acetyl-2-butylphenyl)ethanesulfonamide

Palladium-Catalyzed Cross-Coupling Reactions on Aromatic Rings

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. capes.gov.bryoutube.com To utilize these reactions, a halogenated derivative, such as N-(4-bromo-2-butylphenyl)ethanesulfonamide (prepared via EAS as described in 5.2.1), is typically required as a substrate.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, enabling the synthesis of biaryl structures. nih.govnih.govchemrxiv.orgyoutube.comchemrxiv.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl halide with an amine. nih.govnih.gov This methodology is highly versatile and can be applied to a wide range of amine nucleophiles, including primary and secondary amines, anilines, and even sulfonamides. semanticscholar.orgresearchgate.netprinceton.edu

These reactions often employ bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle and achieve high efficiency. nih.gov

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions This table shows potential products from coupling reactions starting with a hypothetical halogenated analogue.

Starting MaterialCoupling PartnerReaction TypePotential ProductCatalyst/Ligand System
N-(4-bromo-2-butylphenyl)ethanesulfonamidePhenylboronic acidSuzuki-MiyauraN-(4'-phenyl-[1,1'-biphenyl]-2-yl)ethanesulfonamidePd(OAc)₂, SPhos
N-(4-bromo-2-butylphenyl)ethanesulfonamidePyrrolidineBuchwald-HartwigN-(2-butyl-4-(pyrrolidin-1-yl)phenyl)ethanesulfonamidePd₂(dba)₃, XPhos nih.gov
N-(4-bromo-2-butylphenyl)ethanesulfonamideAnilineBuchwald-HartwigN-(2-butyl-4-(phenylamino)phenyl)ethanesulfonamidePd(OAc)₂, RuPhos
N-(4-bromo-2-butylphenyl)ethanesulfonamide4-Methoxyphenylboronic acidSuzuki-MiyauraN-(2-butyl-4'-(methoxy)-[1,1'-biphenyl]-4-yl)ethanesulfonamideNiCl₂(PCy₃)₂ nih.gov

Aziridination Reactions Utilizing Sulfonamide Reagents

Aziridines are valuable three-membered heterocyclic building blocks in organic synthesis. Metal-catalyzed reactions, particularly with rhodium(II) catalysts, can facilitate the transfer of a nitrene group from a sulfonamide-derived precursor to an olefin, forming an aziridine (B145994) ring. nih.govcapes.gov.bracs.orgacs.orgnih.gov

In an intermolecular context, this compound could potentially serve as the nitrogen source. After activation with an oxidant like iodosylbenzene diacetate (PhI(OAc)₂), a rhodium catalyst could mediate the transfer of the 'EtSO₂N(2-butylphenyl)' nitrene fragment to various olefins.

Alternatively, an intramolecular strategy could be employed if the this compound scaffold itself contains an olefinic moiety, for instance, by replacing the butyl group with a butenyl group. In the presence of a rhodium catalyst and an oxidant, the molecule could undergo intramolecular cyclization to form a bicyclic aziridine-fused sultam. acs.orgacs.org

Table 5: Potential Intermolecular Aziridination Reactions This table outlines potential aziridination products using this compound as the nitrene precursor with various olefins.

Nitrene PrecursorOlefin SubstratePotential ProductCatalyst/Conditions
This compoundStyrene1-(N-(2-butylphenyl)ethylsulfonyl)-2-phenylaziridineRh₂(OAc)₄, PhI(OAc)₂ acs.orgnih.gov
This compoundCyclohexene7-(N-(2-butylphenyl)ethylsulfonyl)-7-azabicyclo[4.1.0]heptaneRh₂(OAc)₄, PhI(OAc)₂ acs.orgnih.gov
This compound1-Octene1-(N-(2-butylphenyl)ethylsulfonyl)-2-hexylaziridineRh₂(OAc)₄, PhI(OAc)₂ acs.orgnih.gov

Strategic Chemical Derivatization for Enhanced Research Utility

The strategic chemical modification of this compound is a critical step in elucidating its biological functions and for the development of robust analytical methods. Derivatization, the process of chemically modifying a compound to enhance its properties for a specific purpose, plays a pivotal role in overcoming analytical challenges and in the design of sophisticated tools for biophysical investigations. These modifications can improve volatility for gas chromatography, enhance detectability, and introduce functionalities that allow for the study of molecular interactions.

Silylation for Chromatographic Analysis

The introduction of a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group, is a common derivatization technique employed to increase the volatility and thermal stability of polar molecules for gas chromatography-mass spectrometry (GC-MS) analysis. youtube.comresearchgate.net For sulfonamides analogous to this compound, the active hydrogen on the sulfonamide nitrogen is the primary site for silylation. This process replaces the polar N-H proton with a nonpolar TMS group, thereby reducing intermolecular hydrogen bonding and allowing the compound to be more readily vaporized for GC analysis. youtube.com

Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a mixture of methoxyamine hydrochloride in pyridine followed by MSTFA. youtube.com The initial methoximation step is often employed to protect carbonyl groups if they are present in the analyte or matrix, preventing the formation of multiple derivatives from tautomers. youtube.com For a compound like this compound, direct silylation of the sulfonamide nitrogen would be the principal reaction.

Table 1: Silylation Reagents for Chromatographic Analysis of Sulfonamide Analogues

Silylating ReagentAbbreviationTypical Reaction ConditionsPurpose
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHeating at 60-100°CIncreases volatility and thermal stability for GC-MS by replacing active hydrogens. youtube.com
Methoxyamine hydrochloride/Pyridine followed by MSTFAMeOx/MSTFATwo-step process: Methoximation at 37°C followed by silylation at 37°C. youtube.comProtects carbonyls from forming multiple derivatives and increases volatility for GC-MS. youtube.com

The resulting silylated derivative of an this compound analogue exhibits improved chromatographic peak shape and is amenable to analysis by GC-MS, a powerful technique for identification and quantification.

Acylation and Alkylation for Analytical Characterization

Acylation and alkylation reactions at the sulfonamide nitrogen serve as valuable derivatization strategies for the analytical characterization of compounds structurally related to this compound. These modifications can enhance detectability by introducing chromophoric or fluorophoric groups or improve chromatographic behavior.

Acylation: This process involves the introduction of an acyl group (R-C=O) onto the sulfonamide nitrogen. Reagents such as trifluoroacetic anhydride (B1165640) or heptafluorobutyric anhydride can be used to form perfluoroacyl derivatives. nih.gov These derivatives are highly electronegative, making them particularly suitable for sensitive detection by electron-capture gas chromatography (GC-ECD). nih.gov The reaction is typically rapid and can be performed in a non-polar solvent in the presence of a base like trimethylamine. nih.gov

Alkylation: The introduction of an alkyl group onto the sulfonamide nitrogen can be achieved through various methods. For instance, pentafluorobenzyl bromide can be used in an extractive alkylation technique to introduce a pentafluorobenzyl group, which also provides a strong response in an electron-capture detector. nih.gov Other alkylation methods, such as those employing alcohols in the presence of a catalyst, have been developed for the N-alkylation of sulfonamides. acs.orgionike.comresearchgate.net These reactions can proceed via a "borrowing hydrogen" mechanism, offering a green and efficient route to N-alkylated sulfonamides. ionike.comresearchgate.net While often used for synthetic purposes, these methods can be adapted for analytical derivatization.

Table 2: Acylation and Alkylation Strategies for Sulfonamide Analogues

Derivatization StrategyReagent ExamplePurpose for Analysis
Acylation Trifluoroacetic anhydrideForms electron-capturing derivatives for sensitive GC-ECD detection. nih.gov
Heptafluorobutyric anhydrideSimilar to trifluoroacetic anhydride, enhances sensitivity in GC-ECD. nih.gov
Alkylation Pentafluorobenzyl bromideIntroduces a strongly electron-capturing group for GC-ECD analysis. nih.gov
Alcohols with catalystCan be used to modify polarity and volatility for chromatographic separation. acs.orgionike.com

These derivatization techniques provide versatile tools for the qualitative and quantitative analysis of this compound analogues in various matrices.

Introduction of Probes for Biophysical Studies

To investigate the interactions of this compound analogues with their biological targets, such as proteins, it is often necessary to introduce biophysical probes into their structure. These probes are specialized chemical groups that allow for the detection and characterization of binding events.

The design of such probes involves modifying the parent molecule without significantly altering its binding affinity for the target protein. Common strategies include the incorporation of:

Fluorophores: These are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. By attaching a fluorophore to an this compound analogue, researchers can use techniques like fluorescence polarization or Förster resonance energy transfer (FRET) to study binding kinetics and affinity.

Photoaffinity Labels: These are chemically reactive groups that become activated upon exposure to light, forming a covalent bond with the target protein. This allows for the permanent labeling and subsequent identification of the binding protein.

Biotin (B1667282) Tags: Biotin forms a very strong and specific interaction with streptavidin. A biotinylated analogue of this compound can be used in pull-down assays to isolate its binding partners from complex biological mixtures.

The development of such chemical probes is a critical step in target validation and in understanding the mechanism of action of bioactive molecules. nih.govnih.gov For sulfonamides, derivatization to incorporate these probes would likely target a position on the molecule that is not essential for its primary biological activity, as determined by structure-activity relationship studies.

Table 3: Chemical Probes for Biophysical Studies of Drug-Target Interactions

Probe TypePrinciple of OperationApplication in Studying this compound Analogues
Fluorophore Emits light upon excitation, with properties sensitive to the local environment.Monitor binding events, determine binding affinity and kinetics.
Photoaffinity Label Forms a covalent bond with the target upon photoactivation.Identify the direct binding protein(s) of the analogue.
Biotin Tag High-affinity binding to streptavidin.Isolate the target protein and its interacting partners from a complex mixture.

The synthesis and application of these derivatized analogues are instrumental in advancing our understanding of the biological role of this compound and related compounds.

Mechanistic Investigations of N 2 Butylphenyl Ethanesulfonamide in Chemical Biology Systems

Exploration of Molecular Interaction Mechanisms with Biological Targets

The interaction of small molecules with biological macromolecules is a cornerstone of chemical biology, providing insights into cellular processes and paving the way for new therapeutic strategies. The following sections explore the known molecular interaction mechanisms of N-(2-butylphenyl)ethanesulfonamide.

Enzyme Inhibition Mechanism Studies

Following a comprehensive review of scientific literature and chemical databases, no specific studies detailing the enzyme inhibition mechanisms of this compound have been identified. While the broader class of sulfonamides is known to interact with various enzymes, data pertaining to this compound's specific inhibitory activities, including the enzymes targeted, the nature of the inhibition (e.g., competitive, non-competitive), or the kinetic parameters of such interactions, are not available in the reviewed sources.

Receptor Binding Mode Elucidation

There is currently a lack of published research elucidating the specific binding modes of this compound with any biological receptors. Investigations that would detail the binding affinity, the specific amino acid residues involved in the interaction, and the conformational changes in the receptor upon binding are not present in the available scientific literature.

Investigation of Molecular Recognition Events

No specific molecular recognition events involving this compound have been documented in the researched literature. Studies that would describe how this specific molecule recognizes and binds to its biological partners, including the thermodynamic and kinetic details of these interactions, are not available.

Development of Chemical Probes for Cellular and Biochemical Research

Chemical probes are essential tools for studying the function of biomolecules in their native environment. This section reviews the development and application of such probes derived from this compound.

Design and Synthesis of Labeled Analogues

A thorough search of the scientific literature did not yield any reports on the design or synthesis of labeled analogues of this compound. The process of creating such analogues, which would typically involve the incorporation of isotopic labels (e.g., ¹³C, ¹⁵N), fluorescent tags, or biotin (B1667282) moieties to facilitate detection and analysis, has not been described for this compound.

Application in Functional Proteomics and Metabolite Sensing

Consistent with the absence of information on labeled analogues, there are no documented applications of this compound or its derivatives in the fields of functional proteomics or metabolite sensing. Research employing this compound to identify protein targets, profile enzyme activities, or detect the presence of specific metabolites in cellular or biological samples has not been reported.

Mechanistic Insights from Structure-Function Relationships

The functional effects of this compound within a biological context are intrinsically linked to its three-dimensional structure. The specific arrangement of its atoms and functional groups dictates how it interacts with biological macromolecules, leading to a cascade of downstream effects. Understanding these structure-function relationships is paramount for elucidating its mechanism of action and for the rational design of more potent or selective chemical probes.

Understanding Molecular Determinants of Interaction Selectivity

The selectivity of this compound for its biological targets is governed by a precise set of molecular interactions. These can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, all of which are influenced by the compound's structural features. The butyl group, for instance, can form significant hydrophobic interactions, anchoring the molecule within a binding pocket. The sulfonamide moiety, with its potential for hydrogen bonding, can provide further specificity and affinity.

The spatial orientation of the butyl group on the phenyl ring is a critical determinant of selectivity. The ortho position of the butyl group creates a specific steric profile that may be more complementary to the topology of one target's binding site over another. This precise fit is essential for achieving high-affinity binding and minimizing off-target effects. Alterations to these key structural elements can dramatically impact the compound's interaction profile, highlighting the importance of a detailed understanding of these molecular determinants.

Correlating Structural Features with Biological System Perturbations

Below is an interactive table detailing the key structural features of this compound and their putative contributions to biological interactions.

Structural FeaturePotential Contribution to InteractionPostulated Effect on Biological System
Ethanesulfonamide (B75362) GroupHydrogen bond donor/acceptorProvides specificity and affinity for target binding
Phenyl RingCore scaffold for substituent attachmentPositions functional groups for optimal interaction
2-Butyl GroupHydrophobic interactions, steric bulkEnhances binding affinity and selectivity
Overall ConformationComplementary fit to target binding siteInduces conformational changes in the target protein

Interdisciplinary Approaches in Chemical Biology

A comprehensive understanding of this compound's role in biological systems necessitates a multifaceted approach that integrates various scientific disciplines. By combining the power of chemical synthesis with advanced biophysical and biochemical techniques, researchers can bridge the gap between molecular structure and biological function.

Integration of Chemical Synthesis with Biophysical and Biochemical Techniques

The synthesis of this compound and its analogs is the starting point for in-depth mechanistic studies. Organic chemistry provides the tools to create a library of related compounds with systematic modifications to the core structure. These analogs can then be used to probe the structure-activity relationship (SAR) in a controlled manner.

Biophysical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, can provide atomic-level insights into how this compound binds to its target protein. These methods can reveal the precise binding mode, identify key interacting residues, and characterize the conformational changes that occur upon binding. Biochemical assays, in turn, are essential for quantifying the functional consequences of these interactions. For example, enzyme inhibition assays or transport assays can measure the potency and efficacy of the compound in a cellular or cell-free system. The integration of these techniques provides a powerful workflow for validating target engagement and elucidating the molecular mechanism of action.

Unraveling Complex Biological Processes at the Molecular Level

Chemical probes like this compound are invaluable tools for dissecting complex biological processes. By selectively perturbing a single component of a cellular pathway, these molecules can help to unravel the intricate network of interactions that govern cellular behavior. For instance, if this compound is found to inhibit a particular enzyme, it can be used to study the downstream consequences of that inhibition, providing insights into the enzyme's role in the broader biological context.

This approach is particularly powerful in the study of dynamic cellular processes like signal transduction or gene expression. nih.gov In the context of epigenetics, for example, small molecules can be used to probe the function of specific histone modifications and the "writer," "reader," and "eraser" proteins that regulate them. nih.gov The "histone code" hypothesis suggests that combinations of these modifications orchestrate the epigenetic landscape of a cell. nih.gov A molecule that selectively interferes with one of these processes can help to decipher this complex code. By using this compound as a chemical tool, researchers can gain a deeper understanding of the molecular-level events that drive complex biological phenomena.

The following table summarizes the interdisciplinary techniques that can be applied to study this compound.

DisciplineTechniqueApplication to this compound Research
Chemical Synthesis Analog SynthesisGeneration of derivatives to probe structure-activity relationships.
Biophysics X-ray CrystallographyDetermination of the 3D structure of the compound bound to its target.
NMR SpectroscopyCharacterization of binding interactions and conformational dynamics in solution.
Biochemistry Enzyme/Transport AssaysQuantification of the compound's functional effect on its target.
Cell Biology Cellular ImagingVisualization of the compound's localization and effects within living cells.
Proteomics Affinity ChromatographyIdentification of the compound's cellular binding partners.

Emerging Research Directions and Future Perspectives for N 2 Butylphenyl Ethanesulfonamide

Development of Advanced Analytical Platforms for In Situ Analysis

The ability to analyze chemical compounds directly within their operational environment, or in situ, is a significant frontier in analytical chemistry. For N-(2-butylphenyl)ethanesulfonamide, the development of advanced analytical platforms would enable real-time monitoring in various matrices. Current research on sulfonamides focuses on techniques like mass spectrometry for such purposes.

Future advancements could involve the use of miniature mass spectrometers for on-site detection, a powerful tool for environmental monitoring or process control. nih.gov These portable devices, when coupled with ambient ionization techniques, allow for the direct analysis of complex mixtures with minimal to no sample preparation. nih.gov For instance, techniques like paper spray ionization could be adapted for the rapid detection of this compound in various samples. nih.gov

Another promising area is the development of novel ion trap scan modes in mass spectrometry. nih.gov These specialized scans can enhance the specificity and sensitivity of detection for sulfonamides, allowing for the identification of class-specific fragments. nih.gov This would be particularly useful for distinguishing this compound from other structurally similar compounds.

Analytical TechniquePotential Application for In Situ Analysis of this compoundKey Advantages
Miniature Mass SpectrometryOn-site environmental monitoring, industrial process control.Portability, real-time data acquisition. nih.gov
Ambient IonizationDirect analysis of complex samples (e.g., soil, water) without extensive preparation.Speed, reduced sample handling. nih.gov
Advanced Ion Trap Scan ModesEnhanced specificity and sensitivity for detection and quantification.Improved signal-to-noise ratio, class-specific fragmentation analysis. nih.gov

Integration of Robotic Synthesis and Automated Experimentation

The synthesis and testing of chemical compounds can be a time-consuming and labor-intensive process. The integration of robotic synthesis and automated experimentation offers a paradigm shift, enabling high-throughput screening and optimization. For this compound and its analogues, these technologies could dramatically accelerate the discovery of new functionalities.

Automated flow-through synthesis platforms have been successfully employed for the production of secondary sulfonamide libraries. mdpi.com This approach utilizes a "catch and release" protocol to generate products of high purity without the need for traditional column chromatography. mdpi.com Such a system could be adapted for the efficient and controlled synthesis of this compound and a diverse range of its derivatives.

The benefits of this approach include increased efficiency, reproducibility, and the ability to rapidly generate a large number of compounds for biological or materials science screening. mdpi.com The automated platform can also incorporate online analysis to monitor reaction progress and product purity in real-time.

Exploration of this compound in Non-Biological Research Applications

While sulfonamides are well-known for their biological activity, their potential in non-biological applications such as materials science, catalysis, and agricultural chemistry is an area of growing interest.

In materials science , the structural motifs of this compound could be incorporated into polymers or other materials to impart specific properties. The sulfonamide group, for instance, can participate in hydrogen bonding, which could influence the mechanical and thermal properties of materials.

In the field of catalysis , sulfonamide derivatives can act as ligands for metal catalysts, influencing their reactivity and selectivity. The specific steric and electronic properties of the 2-butylphenyl group in this compound could lead to novel catalytic activities.

Agricultural chemistry represents a particularly relevant field, as sulfonamides are known to have applications in this area. ontosight.ai Research into novel sulfonamide derivatives for use as herbicides or fungicides is an active area of investigation. ontosight.ai While no specific studies on the agricultural applications of this compound are currently available, its structural similarity to other biologically active sulfonamides suggests that this could be a fruitful avenue for future research.

Computational Design and De Novo Synthesis of Novel Analogues

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational design and de novo synthesis (designing and creating new molecules from scratch) offer a rational approach to developing novel analogues with desired properties.

Molecular docking studies, for example, can be used to predict the binding affinity of this compound analogues to specific biological targets. nih.gov This in silico screening can help prioritize which compounds to synthesize, saving significant time and resources. nih.gov By understanding the structure-activity relationships, researchers can rationally modify the chemical structure of this compound to enhance its activity or selectivity. nih.gov

De novo design algorithms can generate entirely new molecular structures that are predicted to have high affinity for a target, opening up new areas of chemical space for exploration. These computational approaches, combined with efficient synthetic methodologies, can accelerate the discovery of novel sulfonamide-based compounds.

Collaborative and Interdisciplinary Research Frameworks in Sulfonamide Chemistry

The complexity of modern scientific challenges necessitates a collaborative and interdisciplinary approach. The future of research on this compound and other sulfonamides will undoubtedly benefit from frameworks that bring together experts from diverse fields.

Chemists, biologists, computational scientists, and material scientists can each bring their unique perspectives and skills to bear on the study of these compounds. For example, a collaboration between synthetic chemists and computational modelers could lead to the rapid design and synthesis of novel this compound analogues with specific properties. Similarly, partnerships between academic researchers and industrial scientists can help translate fundamental discoveries into practical applications.

Such interdisciplinary collaborations are essential for tackling complex problems and for driving innovation in the field of sulfonamide chemistry.

Q & A

Q. What are the recommended synthetic routes for N-(2-butylphenyl)ethanesulfonamide?

Synthesis of sulfonamide derivatives typically involves nucleophilic substitution reactions. For example, coupling ethanesulfonyl chloride with a substituted aniline under basic conditions (e.g., triethylamine or sodium hydroxide) in solvents like dichloromethane (DCM) or dimethylformamide (DMF). Purification via column chromatography and crystallization is critical to isolate the product. Structural confirmation requires NMR (1H, 13C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and sulfonamide linkage.
  • Mass Spectrometry (MS) : HRMS or LC-MS for molecular weight verification.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for pharmacological studies).
  • Melting Point Analysis : Consistency with literature values indicates purity .

Advanced Research Questions

Q. How to design experiments evaluating this compound’s enzyme inhibition or receptor modulation?

  • In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to targets like bromodomains or kinases. For example, BET family bromodomain inhibition can be tested using recombinant proteins and acetylated histone mimics .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes. Validate with site-directed mutagenesis of key residues (e.g., asparagine in BET proteins) .

Q. How to address discrepancies in reported biological activities of sulfonamide derivatives?

Contradictions may arise from:

  • Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration). Standardize protocols using guidelines like NIH Assay Guidance Manual.
  • Structural Analogues : Minor substitutions (e.g., methyl vs. ethyl groups) drastically alter activity. Compare data with structurally similar compounds (e.g., ABBV-075, a pyrrolopyridone-based BET inhibitor) .

Q. What pharmacokinetic parameters should be prioritized for in vivo studies?

  • Absorption/Bioavailability : Evaluate via oral gavage or intravenous administration in rodent models. Use LC-MS/MS to quantify plasma concentrations.
  • Metabolism : Screen for CYP450 interactions using liver microsomes.
  • Half-Life : Monitor clearance rates to optimize dosing regimens. For example, ABBV-075 showed favorable half-life in preclinical models due to optimized lipophilicity .

Q. How to improve solubility and bioavailability of this compound?

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) to the phenyl or butyl moieties.
  • Formulation Strategies : Use co-solvents (e.g., PEG 400) or nanoemulsions.
  • Salt Formation : Convert to hydrochloride or sodium salts to enhance aqueous solubility .

Methodological Considerations

  • Toxicity Screening : Hepatotoxicity is a common concern with sulfonamides. Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) and in vivo liver enzyme profiling (ALT/AST levels) .
  • Data Reproducibility : Use orthogonal assays (e.g., thermal shift assays alongside SPR) to confirm target engagement.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.